molecular formula C8H10O6 B8548817 2-(Ethoxycarbonyl)cyclopropane-1,1-dicarboxylic acid

2-(Ethoxycarbonyl)cyclopropane-1,1-dicarboxylic acid

Cat. No. B8548817
M. Wt: 202.16 g/mol
InChI Key: RTFAKDMRZPAART-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

TFA (4.5 g, 39.7 mmol) was added into a solution of 1,1-di-tert-butyl 2-ethyl cyclopropane-1,1,2-tricarboxylate (4.9 g, 13.2 mmol) in dichloromethane (20 mL) and the mixture was stirred at room temperature for 48 h. The solvent was evaporated in vacuo and the excess TFA was lyophilized to afford 2-(ethoxycarbonyl)cyclopropane-1,1-dicarboxylic acid (3.3 g, 100%). 1H NMR (300 MHz, CD3OD): δ 1.23-1.29 (t, J=6.9 Hz, 3H), 1.60-1.64 (m, 1H), 1.85-1.88 (m, 1H), 2.48-2.53 (m, 1H), 4.10-4.18 (m, 1H).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[C:8]1([C:23]([O:25]C(C)(C)C)=[O:24])([C:16]([O:18]C(C)(C)C)=[O:17])[CH2:10][CH:9]1[C:11]([O:13][CH2:14][CH3:15])=[O:12]>ClCCl>[CH2:14]([O:13][C:11]([CH:9]1[CH2:10][C:8]1([C:23]([OH:25])=[O:24])[C:16]([OH:18])=[O:17])=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(C(C1)C(=O)OCC)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 123.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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